molecular formula C16H20N2O2 B2811115 N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide CAS No. 1049503-55-0

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide

Cat. No.: B2811115
CAS No.: 1049503-55-0
M. Wt: 272.348
InChI Key: VJIOJNVJXLHUBY-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a cyclopropane ring and an indole moiety, making it valuable for various scientific research applications.

Mechanism of Action

Target of Action

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide is a chemical compound that is part of the indole derivatives family . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple pathways. The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Given the range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide typically involves the reaction of indole derivatives with cyclopropanecarbonyl chloride and isobutyric anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield the corresponding amines or alcohols .

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: An indole derivative with carboxylic acid functionality.

    Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.

Uniqueness

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences its biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific properties and applications .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10(2)15(19)17-13-5-6-14-12(9-13)7-8-18(14)16(20)11-3-4-11/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIOJNVJXLHUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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